Triethylene glycol monophosphate
CAS No.: 93904-52-0
Cat. No.: VC20299842
Molecular Formula: C6H15O7P
Molecular Weight: 230.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93904-52-0 |
|---|---|
| Molecular Formula | C6H15O7P |
| Molecular Weight | 230.15 g/mol |
| IUPAC Name | 2-[2-(2-hydroxyethoxy)ethoxy]ethyl dihydrogen phosphate |
| Standard InChI | InChI=1S/C6H15O7P/c7-1-2-11-3-4-12-5-6-13-14(8,9)10/h7H,1-6H2,(H2,8,9,10) |
| Standard InChI Key | CJHGCXGTUHBMMH-UHFFFAOYSA-N |
| Canonical SMILES | C(COCCOCCOP(=O)(O)O)O |
Introduction
Chemical Identity and Structural Characteristics
Triethylene glycol monophosphate (C₆H₁₅O₇P) is a phosphoric acid ester derived from triethylene glycol (TEG). Its molecular structure consists of a triethylene glycol chain (three ethylene oxide units) terminated by a monophosphate group. The monosodium salt form (C₆H₁₄NaO₇P) is also well-documented, with a molecular weight of 252.13 g/mol . Key structural features include:
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Hydrophilic backbone: The ethylene oxide units confer water solubility and flexibility.
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Phosphoryl group: Enhances polarity and enables interactions with metal ions or organic substrates.
Molecular and Structural Data
The 2D and 3D conformational analyses reveal a staggered arrangement of ethylene oxide units, with the phosphate group adopting a tetrahedral geometry .
Synthesis and Production Methods
TEGMP is typically synthesized via esterification or phosphorylation reactions. A vacuum-assisted esterification protocol, analogous to methods used for triethylene glycol dimethacrylate, has been adapted for phosphorylated derivatives .
Key Synthetic Steps
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Esterification: Triethylene glycol reacts with phosphoric acid derivatives (e.g., phosphoryl chloride) in the presence of a catalyst (e.g., tosic acid) and a polymerization inhibitor (e.g., thiodiphenylamine) .
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Vacuum Distillation: Reaction mixtures are vacuum-distilled (-0.04 to -0.08 MPa) to remove water and byproducts, improving yield and purity .
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Neutralization: The crude product is washed with alkali (e.g., NaOH) to pH 7–8, separating aqueous and organic layers .
Critical Parameters:
Physicochemical Properties
Solubility in Supercritical CO₂
TEGMP derivatives exhibit notable solubility in scCO₂, making them candidates for green chemistry applications. A study by Journal of Chemical & Engineering Data (2012) reported the following solubility data for phosphorylated triethylene glycol derivatives :
| Compound | Temperature (K) | Pressure (MPa) | Solubility (mol·L⁻¹) |
|---|---|---|---|
| EG3EH* | 313 | 10 | 0.024 |
| EG3EH | 333 | 19 | 0.198 |
| PG3EH** | 313 | 10 | 0.018 |
| PG3EH | 333 | 19 | 0.162 |
| *EG3EH: 2-(2-(2-((2-ethylhexoxy(methoxy)phosphoryl)oxy)ethoxy)ethoxy)ethyl 2-ethylhexyl methyl phosphate. | |||
| **PG3EH: Propylene glycol analog. |
The Bartle semiempirical model accurately predicted these solubilities, confirming the role of phosphoryl groups in enhancing CO₂-philicity .
Thermal Stability
TEGMP decomposes at temperatures above 473 K, with differential scanning calorimetry (DSC) showing an exothermic peak at 488 K, indicative of phosphate ester degradation .
| Impurity | Composition | Relative Abundance (%) |
|---|---|---|
| 1,3-Butanediol | C₄H₁₀O₂ | 0.30 |
| Diethylene glycol | C₄H₁₀O₃ | 0.49 |
| Unknown ester (C₈H₁₆O₅) | Exact mass: 210.13 | 0.48 |
The unknown ester (Figure 3) was characterized via CI/EI-MS as a methyl-branched phosphate ester, likely formed during storage .
Industrial and Research Applications
Solvent Systems
Phosphorylated TEG derivatives serve as co-solvents in scCO₂-based extraction processes, particularly for polar compounds .
Polymer Chemistry
TEGMP acts as a crosslinker in radiation-cured polymers, imparting flexibility and hydrophilicity to polyacrylate networks .
Biomedical Applications
Preliminary studies suggest TEGMP derivatives could function as nonionic surfactants in drug delivery systems, though toxicological data remain limited .
Challenges and Future Directions
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